molecular formula C15H19NO3 B14637044 Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- CAS No. 56122-40-8

Morpholine, 4-(1,5-dioxo-5-phenylpentyl)-

Cat. No.: B14637044
CAS No.: 56122-40-8
M. Wt: 261.32 g/mol
InChI Key: VDOJMXMOAYFIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is a chemical compound that features a morpholine ring substituted with a 1,5-dioxo-5-phenylpentyl group. Morpholine itself is an organic chemical compound with the formula O(C2H4)2NH, featuring both amine and ether functional groups . The compound is known for its applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- typically involves the reaction of morpholine with a suitable precursor that introduces the 1,5-dioxo-5-phenylpentyl group. One common method involves the use of diethanolamine and concentrated sulfuric acid to produce morpholine, which is then reacted with a phenyl-substituted pentanone under controlled conditions .

Industrial Production Methods

Industrial production of morpholine generally involves the dehydration of diethanolamine using concentrated sulfuric acid. This process is efficient and yields high-purity morpholine, which can then be further reacted to introduce the desired substituents .

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine nitrogen.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- involves its interaction with specific molecular targets. For instance, morpholine derivatives like amorolfine inhibit fungal enzymes such as D14 reductase and D7-D8 isomerase, affecting fungal sterol synthesis pathways . This leads to the depletion of ergosterol and accumulation of ignosterol in fungal cell membranes, disrupting their function.

Comparison with Similar Compounds

Similar Compounds

  • Diethylenimide oxide
  • 1,4-Oxazinane
  • Tetrahydro-1,4-oxazine
  • Diethylene imidoxide
  • Diethylene oximide
  • Tetrahydro-p-oxazine

Uniqueness

Morpholine, 4-(1,5-dioxo-5-phenylpentyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other morpholine derivatives, it exhibits enhanced stability and reactivity, making it valuable in various applications.

Properties

CAS No.

56122-40-8

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

1-morpholin-4-yl-5-phenylpentane-1,5-dione

InChI

InChI=1S/C15H19NO3/c17-14(13-5-2-1-3-6-13)7-4-8-15(18)16-9-11-19-12-10-16/h1-3,5-6H,4,7-12H2

InChI Key

VDOJMXMOAYFIJL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CCCC(=O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.